![molecular formula C23H27N3O4 B277856 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B277856.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been widely used in scientific research to investigate the role of the D4 receptor in various physiological and pathological conditions.
Mechanism of Action
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the D4 receptor, which belongs to the family of G protein-coupled receptors. By blocking the binding of dopamine to the D4 receptor, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been extensively studied in animal models and human subjects. Studies have shown that D4 receptor blockade with N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can lead to alterations in dopamine release, neuronal activity, and gene expression in the brain. Additionally, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate the activity of other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high selectivity for the D4 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency, which requires the use of high concentrations of the compound in some experiments.
Future Directions
There are several future directions for the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in scientific research. One area of interest is the investigation of the role of the D4 receptor in addiction and substance abuse disorders. Additionally, the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other compounds, such as antipsychotics or antidepressants, may provide new insights into the treatment of psychiatric disorders. Finally, the development of more potent and selective D4 receptor antagonists may further enhance our understanding of the role of this receptor in health and disease.
Synthesis Methods
The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 4-bromoaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride.
Scientific Research Applications
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively used in scientific research to investigate the role of the D4 receptor in various physiological and pathological conditions, including schizophrenia, attention deficit hyperactivity disorder (ADHD), addiction, and Parkinson's disease. This compound has been used to study the effects of D4 receptor blockade on cognitive function, locomotor activity, and reward-related behavior.
properties
Product Name |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-16(2)23(28)26-11-9-25(10-12-26)19-6-4-18(5-7-19)24-22(27)17-3-8-20-21(15-17)30-14-13-29-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27) |
InChI Key |
GSIHNCKVBIFVNW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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